molecular formula C13H14N2 B096677 3,3'-Diaminodiphenylmethane CAS No. 19471-12-6

3,3'-Diaminodiphenylmethane

Cat. No. B096677
CAS RN: 19471-12-6
M. Wt: 198.26 g/mol
InChI Key: CKOFBUUFHALZGK-UHFFFAOYSA-N
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Patent
US04540818

Procedure details

30.7 g (0.1 mol) of 3,3'-dinitro-4-chlorobenzophenone, 1.5 g of 5% Pd/C and 100 ml of ethanol were charged in a closed glass vessel equipped with a thermometer and a stirrer. While stirring the mixture at a temperature of 65° to 70° C., hydrogen was introduced thereto and 20.1 l (0.9 mol) of hydrogen was absorbed in 6 hours. Since no more absorption of hydrogen was observed, the reaction was terminated at this point. The reaction mixture was cooled to room temperature and filtered to obtain a black filter cake. This filter cake was dissolved in 100 ml of a 90% aqueous isopropyl alcohol solution with heating. The catalyst was removed by filtration with heating. The filtrate was cooled to precipitate 3,3'-diaminodiphenylmethane hydrochloride as a crystal. This crystal was recovered by filtration, washed with 10 ml of isopropanol and neutralized with dilute aqueous ammonia to precipitate a white crystal. The crystal was recovered by filtration and dried in vacuo to give 16.3 g (yield 82.2%) of 3,3'-diaminodiphenylmethane.
Name
3,3'-dinitro-4-chlorobenzophenone
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:18]=[CH:19][C:20]=1Cl)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=1)=O)([O-])=O.C(O)C.[H][H]>C(O)(C)C.[Pd]>[CH:13]1[CH:12]=[C:11]([NH2:15])[CH:10]=[C:9]([CH2:7][C:6]2[CH:18]=[CH:19][CH:20]=[C:4]([NH2:1])[CH:5]=2)[CH:14]=1

Inputs

Step One
Name
3,3'-dinitro-4-chlorobenzophenone
Quantity
30.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
20.1 L
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer and a stirrer
ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
Since no more absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
the reaction was terminated at this point
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a black filter cake
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate 3,3'-diaminodiphenylmethane hydrochloride as a crystal
FILTRATION
Type
FILTRATION
Details
This crystal was recovered by filtration
WASH
Type
WASH
Details
washed with 10 ml of isopropanol and neutralized with dilute aqueous ammonia
CUSTOM
Type
CUSTOM
Details
to precipitate a white crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 82.2%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.